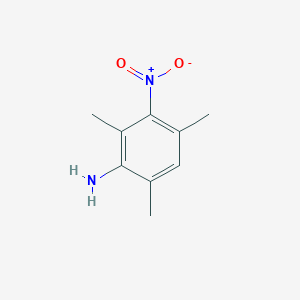

Aniline, 2,4,6-trimethyl-3-nitro-

Descripción general

Descripción

Aniline, 2,4,6-trimethyl-3-nitro- is an organic compound with the molecular formula C9H12N2O2. It is an aromatic amine that is of significant interest in various chemical industries due to its unique properties and applications. This compound is characterized by the presence of three methyl groups and one nitro group attached to the benzene ring, along with an amino group.

Métodos De Preparación

The synthesis of Aniline, 2,4,6-trimethyl-3-nitro- typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process is carried out using a mixture of sulfuric acid and nitric acid, which selectively introduces a nitro group at the 3-position of the mesitylene ring. The reaction conditions must be carefully controlled to avoid oxidation of the methyl groups. The resulting 2,4,6-trimethyl-3-nitrobenzene is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, yielding Aniline, 2,4,6-trimethyl-3-nitro- .

Análisis De Reacciones Químicas

Aniline, 2,4,6-trimethyl-3-nitro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

Condensation: It can react with aldehydes and ketones to form Schiff bases and other condensation products.

Common reagents used in these reactions include hydrogen gas for reduction, halogens for halogenation, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Aniline, 2,4,6-trimethyl-3-nitro- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other aromatic compounds. It is also involved in the preparation of various ligands and catalysts.

Biology: This compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.

Industry: Aniline, 2,4,6-trimethyl-3-nitro- is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Aniline, 2,4,6-trimethyl-3-nitro- involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can lead to changes in enzyme activity, receptor binding, and other biochemical processes .

Comparación Con Compuestos Similares

Aniline, 2,4,6-trimethyl-3-nitro- can be compared with other similar compounds such as:

2,4,6-Trimethylaniline: Lacks the nitro group and is primarily used as a precursor to dyes and ligands.

2,4,6-Trinitrotoluene (TNT): Contains three nitro groups and is well-known for its explosive properties.

3-Nitroaniline: Contains a single nitro group but lacks the methyl groups, making it less sterically hindered.

The uniqueness of Aniline, 2,4,6-trimethyl-3-nitro- lies in its combination of methyl and nitro groups, which confer distinct chemical reactivity and applications compared to its analogs .

Actividad Biológica

Aniline, 2,4,6-trimethyl-3-nitro- (chemical formula C9H12N2O2) is an aromatic amine that has garnered attention for its diverse biological activities. The compound features three methyl groups and a nitro group on the benzene ring, which contribute to its unique chemical properties and biological interactions. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety considerations.

The biological activity of Aniline, 2,4,6-trimethyl-3-nitro- is largely attributed to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, influencing various biochemical pathways. This interaction can lead to changes in enzyme activity and receptor binding . The amino group also participates in hydrogen bonding, enhancing the compound's ability to interact with proteins and enzymes.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Aniline, 2,4,6-trimethyl-3-nitro- may exhibit antimicrobial activity through mechanisms similar to other nitro-containing compounds. Upon reduction, it can produce toxic intermediates that bind to DNA and cause cellular damage . This mechanism is crucial for the development of antimicrobial agents targeting bacteria such as H. pylori and M. tuberculosis.

Anti-inflammatory Effects

Research indicates that nitro-containing compounds can exhibit anti-inflammatory properties. The presence of the nitro group in Aniline, 2,4,6-trimethyl-3-nitro- may enhance its pharmacokinetic profile and contribute to its anti-inflammatory effects by interacting with specific signaling pathways . For example, nitrated fatty acids have been shown to modulate inflammation by altering protein function during cellular signaling processes .

Cytotoxicity

Studies have demonstrated that Aniline, 2,4,6-trimethyl-3-nitro- can induce cytotoxic effects in certain cell lines. It has been associated with DNA damage in laboratory studies involving Chinese hamster lung fibroblast cells . Additionally, the compound has been implicated in the formation of N-hydroxylated metabolites that may contribute to its carcinogenic potential .

Case Studies

- Antimicrobial Efficacy : A study highlighted the potential of nitro compounds in treating infections caused by resistant bacteria. Aniline derivatives showed promising results against Pseudomonas aeruginosa, suggesting a pathway for developing new antibiotics .

- Inflammation Models : In vitro studies demonstrated that Aniline derivatives could inhibit nitric oxide synthase (iNOS) activity and reduce pro-inflammatory cytokine levels in macrophage cultures. This suggests a potential role in managing inflammatory diseases .

- Cytotoxicity Assessment : In a comparative study on various anilines, Aniline, 2,4,6-trimethyl-3-nitro- exhibited significant cytotoxicity against cancer cell lines with IC50 values indicating effective dose ranges for therapeutic applications .

Data Table: Summary of Biological Activities

Safety and Toxicology

Aniline derivatives are associated with various toxicological effects. The formation of N-hydroxylated metabolites has been linked to methemoglobinemia and anemia in animal models . Safety assessments are crucial for determining the therapeutic window and potential risks associated with exposure to Aniline, 2,4,6-trimethyl-3-nitro-.

Propiedades

IUPAC Name |

2,4,6-trimethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNCRNJUFHMIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.